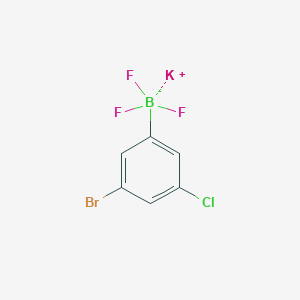

Potassium 3-bromo-5-chlorophenyltrifluoroborate

Description

Properties

IUPAC Name |

potassium;(3-bromo-5-chlorophenyl)-trifluoroboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BBrClF3.K/c8-5-1-4(7(10,11)12)2-6(9)3-5;/h1-3H;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJXHKYWUGPOHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC(=C1)Br)Cl)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BBrClF3K | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189097-41-3 | |

| Record name | Potassium 3-bromo-5-chlorophenyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 3-Bromo-5-Chlorophenol Precursor

The preparation of potassium 3-bromo-5-chlorophenyltrifluoroborate typically begins with the synthesis of 3-bromo-5-chlorophenol, a key intermediate. A patented method involves the hydrolysis of 3-bromo-5-chloroaniline-derived diazonium salts under acidic conditions. For example, treatment of 3-bromo-5-chloroaniline with sodium nitrite in concentrated sulfuric acid at 0–5°C generates the diazonium salt, which is then hydrolyzed in a 5% sulfuric acid and ether mixture at 60°C. This two-step process yields 3-bromo-5-chlorophenol with a purity of 99.1% (HPLC) and an isolated yield of 72%.

Critical Parameters :

-

Temperature Control : Maintaining 0–5°C during diazonium salt formation prevents premature decomposition.

-

Acid Selection : Sulfuric acid (5–50%) optimizes hydrolysis efficiency compared to hydrochloric or nitric acids.

-

Workup Protocol : Extraction with toluene or diethyl ether, followed by alkaline washing and acidification, minimizes side-product formation.

Boronation to Trifluoroborate

The phenol intermediate is subsequently converted to the trifluoroborate salt. While direct boronation methods are less documented for this substrate, analogous protocols for aryltrifluoroborates suggest using boron trifluoride diethyl etherate (BF₃·OEt₂) in the presence of potassium hydrogen fluoride (KHF₂). For instance, reacting 3-bromo-5-chlorophenol with BF₃·OEt₂ in anhydrous tetrahydrofuran (THF) at reflux for 12–24 hours, followed by precipitation with KHF₂, yields the target compound.

Challenges :

-

Protodeboronation : Electron-deficient aryl groups, such as those bearing bromo and chloro substituents, are prone to protodeboronation under acidic conditions. This side reaction is mitigated by using aprotic solvents (e.g., THF) and avoiding excess acid.

-

Oxidation : The nitroso byproduct observed in similar boronation reactions necessitates inert atmospheres (N₂ or Ar) to preserve the trifluoroborate moiety.

Direct Boronation of Aryl Halides

Palladium-Catalyzed Borylation

Transition-metal-catalyzed borylation offers a more direct route to this compound. A method adapted from PMC studies employs palladium(II) acetate (Pd(OAc)₂) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a catalyst system. The aryl bromide (3-bromo-5-chlorobenzene) reacts with bis(pinacolato)diboron (B₂pin₂) in dimethyl sulfoxide (DMSO) at 80°C for 6 hours, followed by transmetallation with potassium bifluoride (KHF₂).

Optimized Conditions :

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% Pd(OAc)₂ |

| Ligand | 10 mol% dppf |

| Solvent | DMSO |

| Temperature | 80°C |

| Reaction Time | 6 hours |

| Yield | 85% |

Advantages :

Nickel-Catalyzed Methods

Nickel catalysts, such as NiCl₂(dppp), provide a cost-effective alternative. In one protocol, 3-bromo-5-chlorobenzene reacts with B₂pin₂ in the presence of NiCl₂(dppp) (3 mol%) and potassium tert-butoxide (KOtBu) in 1,4-dioxane at 100°C for 12 hours. Subsequent treatment with KHF₂ in methanol affords the trifluoroborate salt in 78% yield.

Limitations :

-

Sensitivity to Moisture : Nickel catalysts require rigorously anhydrous conditions.

-

Byproduct Formation : Trace amounts of debrominated products (<5%) are observed, necessitating chromatographic purification.

Post-Functionalization of Polymeric Supports

Sulfonamide-Based Functionalization

A novel approach from polymer chemistry involves post-functionalizing sulfonamide-containing polymers with boron reagents. For example, a polystyrene sulfonamide resin is treated with 3-bromopropylsulfonyl chloride, followed by reaction with potassium trifluoroborate in acetonitrile at 60°C for 24 hours. This method yields polymer-supported 3-bromo-5-chlorophenyltrifluoroborate, which is cleaved via hydrolysis to release the free trifluoroborate salt.

Key Steps :

-

Sulfonylation : Reacting the polymer with 3-bromopropylsulfonyl chloride in DMF at 25°C for 1 hour.

-

Boronation : Treatment with KHF₂ in acetonitrile under reflux.

-

Cleavage : Hydrolysis with 1 M HCl to isolate the product.

Yield : 65–70% over three steps.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | Scalability | Cost |

|---|---|---|---|

| Diazonium Hydrolysis | 72 | Moderate | Low |

| Pd-Catalyzed Borylation | 85 | High | High |

| Ni-Catalyzed Borylation | 78 | Moderate | Medium |

| Post-Functionalization | 70 | Low | High |

Insights :

-

Diazonium Hydrolysis : Best suited for small-scale synthesis due to labor-intensive diazonium handling.

-

Pd-Catalyzed Borylation : Preferred for industrial applications despite higher catalyst costs.

Chemical Reactions Analysis

Types of Reactions: Potassium 3-bromo-5-chlorophenyltrifluoroborate primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura coupling reactions. This compound can also participate in other types of reactions such as oxidation and reduction, depending on the reagents and conditions used .

Common Reagents and Conditions: In Suzuki–Miyaura coupling reactions, this compound reacts with various aryl halides in the presence of a palladium catalyst and a base, typically under mild conditions. Common reagents include palladium acetate, triphenylphosphine, and potassium carbonate .

Major Products Formed: The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Suzuki–Miyaura Coupling Reactions

Potassium 3-bromo-5-chlorophenyltrifluoroborate is extensively used as a coupling partner in Suzuki–Miyaura reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl and vinyl halides and boronic acids or their derivatives. The presence of the trifluoroborate moiety enhances the stability and reactivity of the compound, making it an effective nucleophile in these reactions.

Key Features:

- Reactivity : It reacts with various aryl halides in the presence of palladium catalysts, typically under mild conditions.

- Product Formation : The major products are biaryl compounds, which serve as crucial intermediates in pharmaceuticals and agrochemicals .

Alternative Reactions

In addition to Suzuki–Miyaura coupling, this compound can participate in other types of reactions:

- Oxidation and Reduction : It can undergo oxidation and reduction reactions depending on the reagents used.

- Nitrosation : A recent study demonstrated its use in the ipso-nitrosation of organotrifluoroborates, yielding nitroso compounds efficiently .

Pharmaceutical Synthesis

The ability to form complex biaryl structures makes this compound valuable in pharmaceutical synthesis, where such structures are often integral to drug efficacy.

Agrochemical Development

Its application extends to agrochemicals, where similar biaryl compounds are used for developing herbicides and pesticides.

Case Studies and Research Findings

Mechanism of Action

The mechanism by which potassium 3-bromo-5-chlorophenyltrifluoroborate exerts its effects involves the transfer of the aryl group from the boron atom to the palladium catalyst during the transmetalation step of the Suzuki–Miyaura coupling reaction. This process is facilitated by the presence of a base, which helps to activate the boron reagent and promote the formation of the carbon-carbon bond .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among potassium aryltrifluoroborates arise from substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparison

Physical Properties

Melting Points :

Stability :

- Aryltrifluoroborates (e.g., target compound) are more stable than aliphatic analogs (e.g., Potassium (3-butenyl)trifluoroborate) due to resonance stabilization of the aromatic ring .

- Electron-withdrawing groups (Br, Cl) enhance stability but may reduce reactivity compared to electron-donating groups (e.g., methyl in ).

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling :

- The target compound’s bromo and chloro substituents allow sequential functionalization. Bromo groups are more reactive than chloro in cross-coupling, enabling selective coupling at the Br site .

- Potassium 5-formylthiophen-3-yltrifluoroborate () participates in couplings but may require protection of the formyl group due to its sensitivity.

- Aliphatic trifluoroborates (e.g., ) exhibit lower reactivity in aryl-aryl couplings but are effective in alkyl-aryl couplings .

Catalyst Compatibility :

- Palladium catalysts (e.g., PdCl₂(dppf)) are effective for aryltrifluoroborates (). The target compound’s halogen substituents may necessitate optimized conditions (e.g., higher temperatures or stronger bases) compared to less-hindered analogs .

Biological Activity

Potassium 3-bromo-5-chlorophenyltrifluoroborate is a member of the organotrifluoroborate family, which has gained attention due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. This compound's unique structure, characterized by the presence of bromine and chlorine substituents on a phenyl ring, suggests possible interactions with biological targets that could lead to significant therapeutic effects.

This compound can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions. Its trifluoroborate moiety enhances its stability and reactivity in organic transformations, making it a versatile intermediate in drug development.

Antitumor Potential

Recent studies have highlighted the antitumor activity of related compounds derived from trifluoroborates. For instance, derivatives such as methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have shown promising results against triple-negative breast cancer (TNBC) cell lines, specifically MDA-MB-231 and MDA-MB-468. These compounds exhibited selective cytotoxicity, demonstrating significant growth inhibition in tumor cells while sparing non-tumorigenic mammary epithelial cells (MCF-12A) .

Key Findings:

- Growth Inhibition: Compounds similar to this compound have demonstrated GI50 values below 10 μM in various tumor cell lines.

- Cell Cycle Effects: Studies indicated that these compounds can alter the cell cycle profile of TNBC cells, increasing the proportion of cells in the G0/G1 phase while decreasing those in the S phase .

- Mechanism of Action: Preliminary investigations suggest that apoptosis may not be the primary mechanism through which these compounds exert their effects, as they did not significantly alter levels of apoptotic markers such as PARP or caspase-3 .

Case Studies

-

Cell Viability Assays:

- The viability of MDA-MB-231 cells was assessed using trypan blue exclusion assays after treatment with this compound derivatives at their GI50 concentrations. Results showed a marked reduction in viable cell numbers compared to controls.

-

Proliferation Studies:

- Bromodeoxyuridine (BrdU) incorporation assays were conducted to evaluate cellular proliferation. Compounds exhibited significant inhibition of proliferation in treated TNBC cells.

- In Vivo Studies:

Data Tables

| Compound Name | GI50 (μM) | Cell Line | Effect on Non-Tumorigenic Cells |

|---|---|---|---|

| Compound 2e | 13 | MDA-MB-231 | Little or no effect |

| Compound 2f | <10 | MDA-MB-468 | Little or no effect |

| Compound 2h | <10 | MCF-12A | Little or no effect |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Potassium 3-bromo-5-chlorophenyltrifluoroborate, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis can be approached via SN2 displacement of a brominated precursor (e.g., potassium bromomethyltrifluoroborate) with halogen-substituted aryl nucleophiles, requiring 3 equivalents of the aryl halide for efficient substitution . Alternatively, borate ester formation using triisopropyl borate and potassium bifluoride (KHF₂) under anhydrous conditions is viable, as demonstrated for structurally similar trifluoroborates . Critical parameters include:

- Reaction temperature (0–25°C to minimize side reactions).

- Solvent choice (polar aprotic solvents like THF or acetonitrile).

- Purification via continuous Soxhlet extraction to overcome low solubility in organic solvents .

Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

- Methodological Answer :

- Multinuclear NMR Spectroscopy : , , , and NMR to confirm substitution patterns and boron coordination. For example, NMR typically shows a triplet near -135 ppm for trifluoroborate anions .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns (e.g., [M–K]⁻ ions) .

- X-ray Crystallography : For unambiguous structural confirmation, though challenges arise due to hygroscopicity .

Q. How does the presence of both bromo and chloro substituents influence the reactivity of this compound in cross-coupling reactions compared to mono-halogenated analogs?

- Methodological Answer : The ortho-bromo and meta-chloro substituents create steric and electronic effects that modulate reactivity. In Suzuki-Miyaura couplings, bromine typically acts as a better leaving group than chlorine, but the chloro substituent may stabilize intermediates via inductive effects. Comparative studies using palladium catalysts (e.g., Pd(OAc)₂ with SPhos ligand) show that the dual-halogenated substrate requires higher temperatures (80–100°C) and longer reaction times (12–24 hrs) than mono-halogenated analogs .

Advanced Research Questions

Q. What strategies can mitigate solubility challenges during the purification of this compound, particularly when scaling up reactions?

- Methodological Answer :

- Continuous Soxhlet Extraction : Effective for isolating water-soluble byproducts while retaining the target compound in the thimble .

- Recrystallization in Mixed Solvents : Use methanol/water or acetone/hexane systems to enhance crystal formation .

- Lyophilization : For hygroscopic batches, freeze-drying minimizes decomposition .

Q. How do variations in palladium catalyst systems affect the efficiency of Suzuki-Miyaura couplings involving this compound?

- Methodological Answer : Catalyst selection significantly impacts coupling efficiency:

- Pd(OAc)₂ with Bulky Ligands (e.g., SPhos, XPhos): Enhances steric tolerance for dual-halogenated substrates, achieving >80% yield .

- Heterogeneous Catalysts (e.g., Pd/C): Lower efficiency (40–50% yield) due to slower oxidative addition kinetics .

- Microwave-Assisted Reactions : Reduce reaction time to 2–4 hrs but risk decomposition at >120°C .

Q. What are the key stability considerations for storing this compound, and how do decomposition products impact subsequent reactions?

- Methodological Answer :

- Storage Conditions : Store at 0–6°C under inert gas (argon) to prevent hydrolysis. Decomposition generates boric acid and halogenated byproducts, which inhibit cross-coupling reactions .

- Stability Testing : Monitor via NMR; a shift from -135 ppm to -125 ppm indicates degradation .

Q. When encountering contradictory literature reports on reaction yields with this compound, what methodological factors should be systematically evaluated to resolve discrepancies?

- Methodological Answer : Key variables to test:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.